2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate typically involves multiple steps, including substitution, click reactions, and addition reactions . The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis processes that are optimized for efficiency and cost-effectiveness. These methods often include catalytic coupling reactions and hydrolysis steps to remove protecting groups . The industrial processes are designed to minimize side reactions and maximize the conversion rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate involves its interaction with specific molecular targets, such as cereblon protein . This interaction leads to the modulation of protein degradation pathways, which can result in the inhibition of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory properties.
Lenalidomide: A more potent and safer analogue of thalidomide.
Pomalidomide: Another analogue with enhanced efficacy.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate is unique due to its specific structural features that allow for targeted protein degradation. This makes it a valuable compound in the development of new therapeutic agents .
Properties
Molecular Formula |
C13H9FN2O7S |
---|---|
Molecular Weight |
356.28 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluorosulfonyloxy-1,3-dioxoisoindole |
InChI |
InChI=1S/C13H9FN2O7S/c14-24(21,22)23-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) |
InChI Key |
CGJFVBXNWQTTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OS(=O)(=O)F |
Origin of Product |
United States |
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